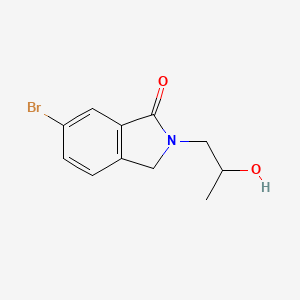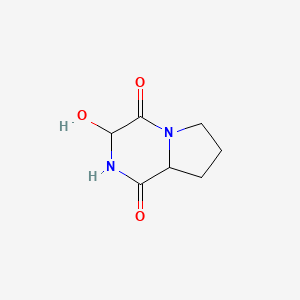
(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a propenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate reagent to form the propenol chain. One common method is the Wittig reaction, where 2,4-dichlorobenzaldehyde reacts with a phosphonium ylide to form the desired product under controlled conditions. The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactions are typically conducted in batch reactors with continuous monitoring of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propenol chain can be reduced to form the saturated alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: 2,4-dichlorocinnamaldehyde or 2,4-dichlorocinnamic acid.
Reduction: (E)-3-(2,4-dichlorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, thereby increasing its potency and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-chlorophenyl)prop-2-en-1-ol: Similar structure but with only one chlorine atom on the phenyl ring.
(E)-3-(2,4-difluorophenyl)prop-2-en-1-ol: Fluorine atoms instead of chlorine, leading to different chemical properties.
(E)-3-(2,4-dimethylphenyl)prop-2-en-1-ol: Methyl groups instead of chlorine, affecting its reactivity and applications.
Uniqueness
(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group can enhance its stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H8Cl2O |
|---|---|
Peso molecular |
203.06 g/mol |
Nombre IUPAC |
(E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6,12H,5H2/b2-1+ |
Clave InChI |
UDPMVWJTVXNMOD-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)/C=C/CO |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid](/img/structure/B13640334.png)








